molecular formula C20H18ClN3O B2703955 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone CAS No. 321998-75-8

1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone

Cat. No.: B2703955
CAS No.: 321998-75-8
M. Wt: 351.83
InChI Key: KBUCOCBPFNXYRK-UHFFFAOYSA-N
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Description

1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone is a useful research compound. Its molecular formula is C20H18ClN3O and its molecular weight is 351.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of compounds related to 1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone have been explored in various studies. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazoles with pyrazole and fluorophenyl groups, demonstrating the compound's potential for forming stable crystalline structures suitable for diffraction studies. This suggests a broad applicability in material science for designing new molecular architectures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Quiroga et al. (1999) prepared 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, indicating the versatility of pyrazole derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and material sciences (Quiroga et al., 1999).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal applications of related compounds have been extensively studied. Zayed, Asiri, and Khan (2016) investigated azomethines derived from pyrazole for their biological applications, demonstrating significant antibacterial activity against various strains. This highlights the compound's potential in developing new antimicrobial agents (Zayed, Asiri, & Khan, 2016).

Viji et al. (2020) performed spectroscopic, quantum chemical calculations, and molecular docking studies on a bioactive molecule structurally related to this compound. Their findings on antimicrobial activity further emphasize the chemical's promise in therapeutic applications (Viji et al., 2020).

Spectroscopic and Quantum Chemical Analysis

Sivakumar et al. (2020) optimized a novel pyrazole derivative for its minimum energy level using density functional theory (DFT), exploring its spectroscopic properties and antimicrobial potential. Such studies are crucial for understanding the fundamental properties of these compounds and their interactions with biological targets (Sivakumar et al., 2020).

Mechanism of Action

Properties

IUPAC Name

1-[4-[2-(4-chlorophenyl)pyrazol-3-yl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c1-20(2)13-23(19(20)25)16-7-3-14(4-8-16)18-11-12-22-24(18)17-9-5-15(21)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUCOCBPFNXYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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